![molecular formula C14H29NO3S2 B091995 3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane CAS No. 19142-97-3](/img/structure/B91995.png)
3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane, commonly known as SPME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. SPME is a sulfonated amine that is used as a linker molecule in the synthesis of various compounds.
Scientific Research Applications
SPME has been extensively studied for its potential applications in various fields, including drug delivery, gene therapy, and bioimaging. SPME has been used as a linker molecule in the synthesis of various compounds, such as polymeric micelles, liposomes, and dendrimers, for drug delivery applications. SPME has also been used as a transfection agent in gene therapy applications. In addition, SPME has been used as a fluorescent probe for bioimaging applications.
Mechanism Of Action
The mechanism of action of SPME is not well understood. However, it is believed that SPME acts as a linker molecule that can facilitate the delivery of drugs or genes to their target cells. SPME has also been shown to have a high binding affinity for DNA, which may contribute to its transfection efficiency.
Biochemical And Physiological Effects
SPME has been shown to have low cytotoxicity and is well-tolerated by cells. However, the long-term effects of SPME on cells and tissues are not well understood. Further studies are needed to determine the potential toxicity of SPME and its metabolites.
Advantages And Limitations For Lab Experiments
SPME has several advantages for lab experiments, including its ease of synthesis and low cytotoxicity. However, SPME has some limitations, including its limited stability in aqueous solutions and its potential interactions with other molecules in biological systems. Further studies are needed to optimize the use of SPME in lab experiments.
Future Directions
There are several future directions for the study of SPME. One potential direction is the development of SPME-based drug delivery systems for the treatment of various diseases. Another potential direction is the use of SPME as a transfection agent in gene therapy applications. In addition, further studies are needed to determine the potential toxicity of SPME and its metabolites and to optimize the use of SPME in lab experiments.
Conclusion
In conclusion, SPME is a sulfonated amine that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of SPME is relatively simple, and it has been extensively studied for its potential applications in drug delivery, gene therapy, and bioimaging. The mechanism of action of SPME is not well understood, and further studies are needed to determine its potential toxicity and optimize its use in lab experiments. Overall, SPME has significant potential for various scientific research applications and warrants further investigation.
Synthesis Methods
The synthesis of SPME involves the reaction of 3-aminopropylcyclohexylamine with sodium bisulfite to form the sulfonated amine. The sulfonated amine is then reacted with 1,5-dibromopentane to form the final product, SPME. The synthesis method is relatively simple and can be carried out in a laboratory setting.
properties
CAS RN |
19142-97-3 |
|---|---|
Product Name |
3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane |
Molecular Formula |
C14H29NO3S2 |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
3-[(2-sulfosulfanylethylamino)methyl]pentylcyclohexane |
InChI |
InChI=1S/C14H29NO3S2/c1-2-13(8-9-14-6-4-3-5-7-14)12-15-10-11-19-20(16,17)18/h13-15H,2-12H2,1H3,(H,16,17,18) |
InChI Key |
TUIGBGJYHYKMGM-UHFFFAOYSA-N |
SMILES |
CCC(CCC1CCCCC1)CNCCSS(=O)(=O)O |
Canonical SMILES |
CCC(CCC1CCCCC1)CNCCSS(=O)(=O)O |
synonyms |
2-[(4-Cyclohexyl-2-ethylbutyl)amino]ethanethiol sulfate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



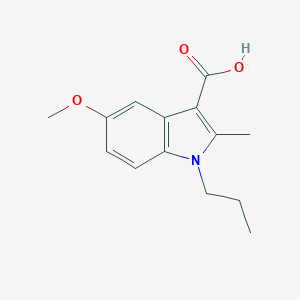
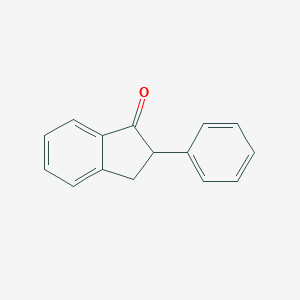
![2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide](/img/structure/B91920.png)
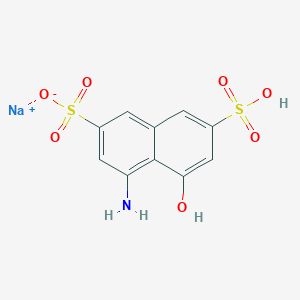
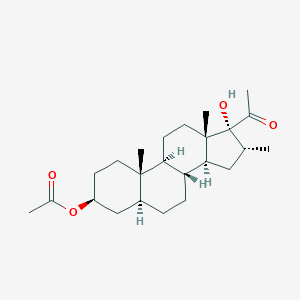
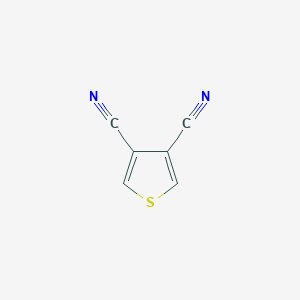
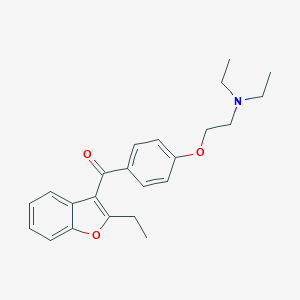
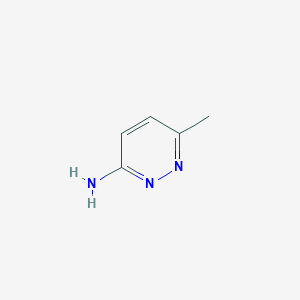
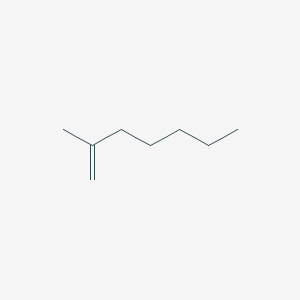
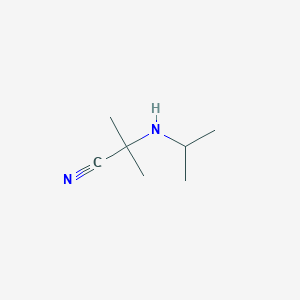
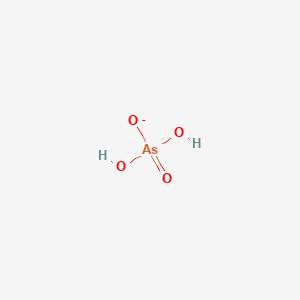
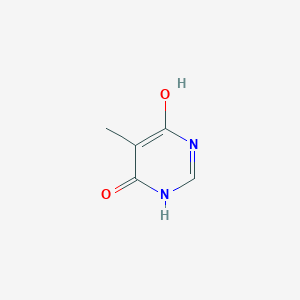
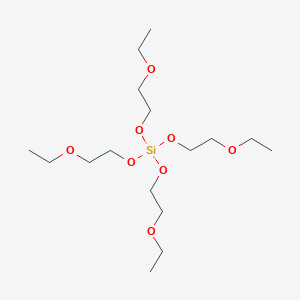
![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate](/img/structure/B91936.png)